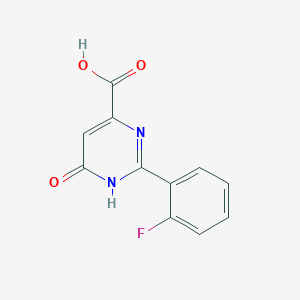
2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of 2-fluorobenzaldehyde with urea and malonic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially yielding alcohol derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the fluorophenyl group.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluorophenylacetic acid
- 2-Fluorodeschloroketamine
- 2-Fluorophenylboronic acid
Comparison: 2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its combination of a fluorophenyl group and a pyrimidine ring. This structure provides distinct chemical and biological properties compared to other similar compounds. For example, 2-Fluorophenylacetic acid lacks the pyrimidine ring, while 2-Fluorodeschloroketamine has a different core structure. 2-Fluorophenylboronic acid, on the other hand, contains a boronic acid group instead of a carboxylic acid group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
1283050-29-2 |
|---|---|
Molekularformel |
C11H7FN2O3 |
Molekulargewicht |
234.18 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O3/c12-7-4-2-1-3-6(7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
WOFHQKRNPVSHLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=CC(=O)N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


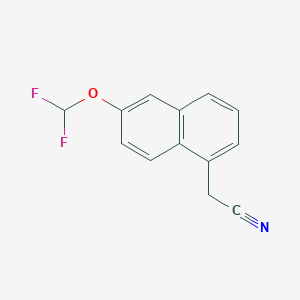




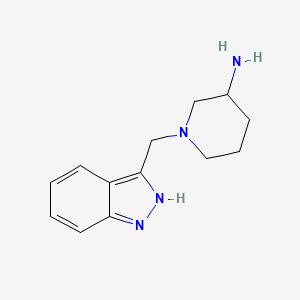
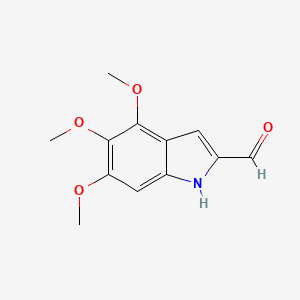
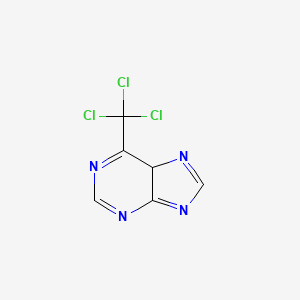




![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)

